molecular formula C11H12N4O2 B2686898 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034481-34-8

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2686898
CAS No.: 2034481-34-8
M. Wt: 232.243
InChI Key: VUVIAXKOMMKHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring substituted with a methyl group and a carboxamide group. The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of terminal alkynes with nitroacetic esters in the presence of a base, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole or pyrimidine rings.

Scientific Research Applications

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

Uniqueness

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to its specific combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-4-10(15-17-8)11(16)14-3-2-9-5-12-7-13-6-9/h4-7H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVIAXKOMMKHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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